Nuclomedone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Nuclomedone can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with thiazolopyrimidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Nuclomedone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazolopyrimidine compounds .
Scientific Research Applications
Nuclomedone has been extensively studied for its immunomodulatory effects. It has shown promise in the following areas:
Chemistry: this compound’s unique structure makes it a valuable compound for studying thiazolopyrimidine derivatives and their reactivity.
Biology: The compound has been used to investigate immune responses in animal models, particularly in the context of autoimmune diseases.
Medicine: this compound has been explored as a potential treatment for rheumatoid arthritis and other inflammatory disorders. .
Mechanism of Action
Nuclomedone exerts its effects by modulating the immune response. It has been shown to suppress the antibody response to both T cell-dependent and T cell-independent antigens. The compound influences T lymphocytes, B lymphocytes, and macrophages, enhancing the induction of suppressor T cells and reducing antibody formation . This immunomodulatory action is believed to be the primary mechanism by which this compound exerts its therapeutic effects.
Comparison with Similar Compounds
Nuclomedone is unique among thiazolopyrimidine compounds due to its specific immunomodulatory properties. Similar compounds include:
Thiazolopyrimidine derivatives: These compounds share a similar core structure but may differ in their functional groups and biological activities.
Immunomodulators: Other immunomodulatory compounds, such as methotrexate and azathioprine, have different mechanisms of action and therapeutic applications compared to this compound .
This compound stands out due to its ability to modulate immune responses without affecting conventional inflammation, making it a promising candidate for treating autoimmune diseases .
Properties
CAS No. |
86017-21-2 |
---|---|
Molecular Formula |
C13H11ClN2O2S |
Molecular Weight |
294.76 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2 |
InChI Key |
QSKVYHYMQQQAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.